![molecular formula C12H15ClFN3O B1452189 2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide clorhidrato CAS No. 1158568-91-2](/img/structure/B1452189.png)
2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide clorhidrato
Descripción general
Descripción
2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals
Aplicaciones Científicas De Investigación
2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
It’s known that indole derivatives can cause malfunctioning enzymes when tryptophan residues are replaced by 5-fluoro-tryptophan . This could potentially be a mode of action for this compound.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
It’s known that indole derivatives can have a nonspecific cytotoxic effect . In one case, the substitution of tryptophan residues with 5-fluoro-tryptophan led to significantly greater catalytic activity .
Action Environment
It’s worth noting that the synthesis of indole derivatives can be performed under solvent-free conditions , suggesting that the compound might be stable under various environmental conditions.
Análisis Bioquímico
Biochemical Properties
2-Amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-acetamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as tryptophan hydroxylase and monoamine oxidase. The interaction with tryptophan hydroxylase, for instance, can influence the synthesis of serotonin, a crucial neurotransmitter in the brain. Additionally, 2-Amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-acetamide hydrochloride can bind to certain receptor proteins, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 2-Amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-acetamide hydrochloride on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, 2-Amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-acetamide hydrochloride can alter gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 2-Amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-acetamide hydrochloride exerts its effects through various binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activity. For instance, its interaction with monoamine oxidase can inhibit the enzyme’s activity, leading to increased levels of neurotransmitters such as serotonin and dopamine. Additionally, 2-Amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-acetamide hydrochloride can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-acetamide hydrochloride in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that 2-Amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-acetamide hydrochloride can have sustained effects on cellular function, particularly in in vitro settings. These effects include prolonged activation or inhibition of signaling pathways and sustained changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2-Amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-acetamide hydrochloride vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors. At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .
Metabolic Pathways
2-Amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-acetamide hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-acetamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific tissues. Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity. The distribution of 2-Amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-acetamide hydrochloride can also be affected by its binding affinity to plasma proteins, which can modulate its bioavailability and half-life .
Subcellular Localization
The subcellular localization of 2-Amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-acetamide hydrochloride is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct 2-Amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-acetamide hydrochloride to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Similarly, mitochondrial targeting signals can direct this compound to the mitochondria, influencing cellular metabolism and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoroindole and ethylamine.
Formation of Intermediate: The 5-fluoroindole undergoes a reaction with ethylamine to form an intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride to form the desired product.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include methanol and acetone, and the reactions are typically carried out under reflux conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroindole: A precursor in the synthesis of the compound.
2-Amino-3-(5-fluoro-1H-indol-3-YL)propanoic acid: Another indole derivative with similar structural features.
Uniqueness
2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.
Propiedades
IUPAC Name |
2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O.ClH/c13-9-1-2-11-10(5-9)8(7-16-11)3-4-15-12(17)6-14;/h1-2,5,7,16H,3-4,6,14H2,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLJHOHXJFSZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1452108.png)
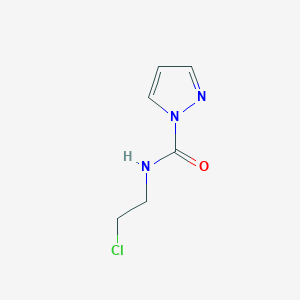
![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)
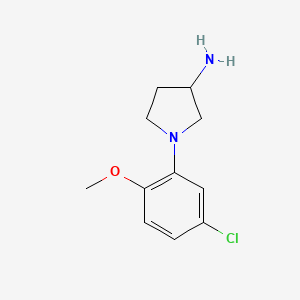
![N-[(6-chloropyridin-3-yl)sulfonyl]acetamide](/img/structure/B1452116.png)
![[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1452117.png)

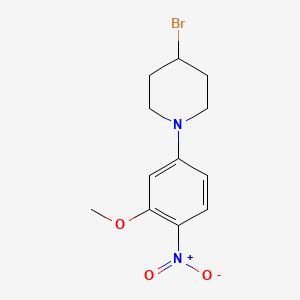
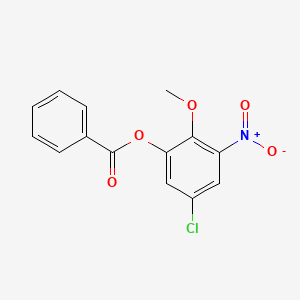
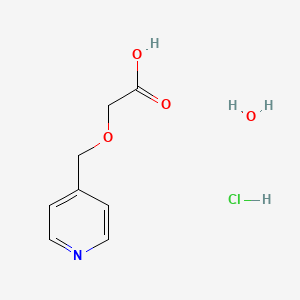
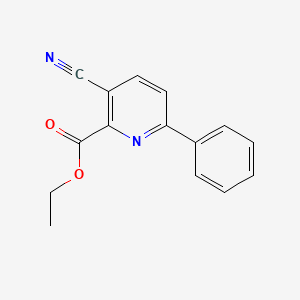
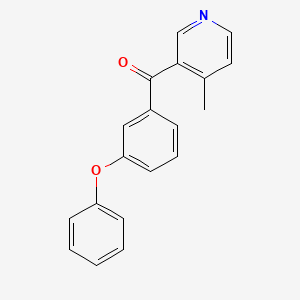
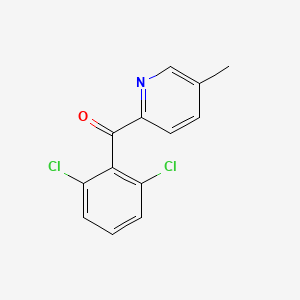
![3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1452129.png)
